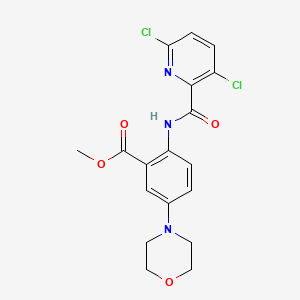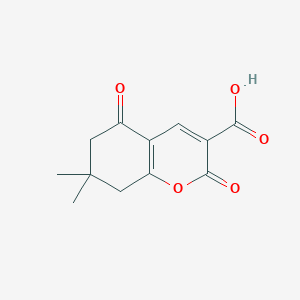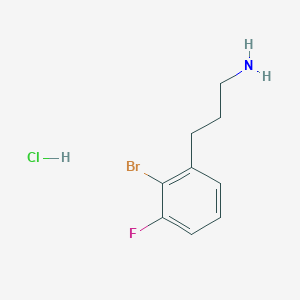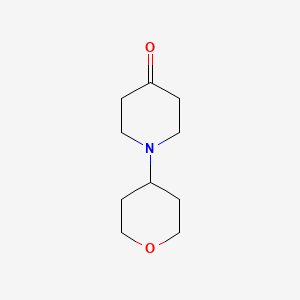
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
作用機序
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate works by activating the STING pathway, which leads to the production of interferons and other immune system molecules. This activation leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and physiological effects:
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as increase the recruitment of immune cells to the site of the tumor. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has also been shown to have anti-angiogenic effects, as mentioned above. In addition, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and cancer biology. However, one limitation is that Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has not yet been approved for use in humans, so its potential clinical applications are still being explored.
将来の方向性
There are a number of potential future directions for research on Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. One area of interest is in combination therapy, where Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate is used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate treatment. Finally, there is ongoing research into the development of new STING agonists that may be even more effective than Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate.
合成法
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(morpholin-4-yl)benzoic acid to produce the desired product, Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate. The final product is then purified through a series of chromatographic techniques.
科学的研究の応用
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate has been shown to work by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING, which triggers the production of interferons and other immune system molecules.
特性
IUPAC Name |
methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-18(25)12-10-11(23-6-8-27-9-7-23)2-4-14(12)21-17(24)16-13(19)3-5-15(20)22-16/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNSZKPKBDRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dichloropyridine-2-amido)-5-(morpholin-4-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2664017.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)





![N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2664033.png)